Sesbanimide

Catalog No.
S581607
CAS No.
85719-78-4
M.F
C15H21NO7
M. Wt
327.33 g/mol
Availability
In Stock
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Sesbanimide

CAS Number

85719-78-4

Product Name

Sesbanimide

IUPAC Name

4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione

Molecular Formula

C15H21NO7

Molecular Weight

327.33 g/mol

InChI

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)

InChI Key

ULQATHQJWVNXEJ-UHFFFAOYSA-N

SMILES

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O

Synonyms

sesbanimide, sesbanimide A

Canonical SMILES

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O

Sesbanimide is a novel cytotoxic compound primarily isolated from the seeds of Sesbania punicea. It belongs to a class of compounds known as polyketides, characterized by their complex structures and diverse biological activities. The structural elucidation of sesbanimide has been achieved through high-field nuclear magnetic resonance spectroscopy, revealing its unique conformation and potential tautomeric forms, which include a ring-closed hemiacetal and a ring-opened γ-hydroxyketone .

Sesbanimide undergoes various chemical transformations, including oxidation and reduction reactions. For example, treatment with sodium bicarbonate in aqueous methanol leads to the elimination of acetic acid and the formation of new products . Additionally, sesbanimide can react with α,β-unsaturated carbonyl compounds through conjugate addition reactions, showcasing its reactivity and potential for synthetic applications .

Sesbanimide exhibits significant biological activity, particularly as an antitumor agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines, making it a subject of interest for further pharmacological research . The compound's mechanism of action is believed to involve interference with cellular processes critical for tumor growth and survival.

The synthesis of sesbanimide has been explored through multiple methods:

  • Total Synthesis: Various total synthesis routes have been reported, including the reaction of cyclopentadiene with glyoxylic acid to form intermediates leading to sesbanimide .
  • Natural Extraction: Sesbanimide is naturally extracted from Sesbania species, where it is produced as part of the plant's secondary metabolite profile .

Sesbanimide's primary application lies in its potential as an antitumor drug. Ongoing research focuses on its efficacy against different types of cancer and its possible incorporation into therapeutic regimens. Furthermore, its unique chemical structure may allow for the development of new derivatives with enhanced biological properties .

Several compounds share structural or functional similarities with sesbanimide, each exhibiting unique properties:

Compound NameSourceBiological ActivityUnique Features
Sesbanimide ASesbania drummondiiAntitumorExhibits stereoisomerism
Sesbanimide BSesbania drummondiiAntitumorStructural variations lead to different activities
GladiofunginFusarium speciesAntifungalContains a similar polyketide backbone
5-O-MethylsesbanimideSyntheticAntitumorMethylation at the 5-position enhances activity

Sesbanimide stands out due to its specific cytotoxic properties and complex biosynthetic origin compared to these similar compounds. Its unique structural features contribute to its distinct biological activities and potential therapeutic uses.

Core Structural Features

Glutarimide Moiety

The glutarimide moiety represents the fundamental structural component of sesbanimide, consisting of a six-membered ring containing two carbonyl groups at positions 2 and 6 [18]. This moiety, also known as piperidine-2,6-dione or 2,6-piperidinedione, possesses the molecular formula C5H7NO2 with a molecular weight of 113.11 grams per mole [23] [24]. The glutarimide structure exhibits distinctive physicochemical properties including a melting point range of 155-157 degrees Celsius and a boiling point of approximately 211.82 degrees Celsius [24].

The glutarimide moiety demonstrates excellent solubility in water, hot ethanol, and boiling benzene, while remaining insoluble in ether [24]. This structural component appears as white crystalline flakes or crystals with a density of approximately 1.2416 grams per cubic centimeter [24]. The pKa value of the glutarimide moiety is estimated at 11.4, indicating its weakly basic nature [24].

Within sesbanimide structures, the glutarimide moiety serves as a critical pharmacophore that contributes significantly to the biological activity of these compounds [18]. Research has demonstrated that glutarimide-containing polyketides typically exhibit multifaceted modes of action, with the glutarimide portion often responsible for specific molecular interactions [18]. The formation of the glutarimide moiety in sesbanimide biosynthesis occurs through the initial two modules of the polyketide synthase assembly line, analogous to the mechanism described for gladiofungin biosynthesis [10].

Polyketide Backbone

The polyketide backbone of sesbanimide represents a complex molecular scaffold assembled through a modular trans-acyltransferase polyketide synthase biosynthetic pathway [5] [6]. This backbone formation initiates with the transfer of an amino group to acyl carrier protein-bound malonate by the amidotransferase enzyme SbnJ [6] [10]. The subsequent assembly proceeds through a series of modules that systematically elongate the nascent molecule according to the substrate specificity of their ketosynthase domains [6].

The polyketide backbone construction involves multiple specialized domains working in concert to achieve chain extension and functional group installation [25]. Acetyltransferase domains govern the composition of the polyketide scaffold through their stringency in loading specific acyl-coenzyme A substrates, while also influencing substrate stereochemistry and redox patterns [25]. The modular architecture allows for the sequential addition of acyl-coenzyme A monomers to form beta-keto-acyl intermediates [25].

Critical to the sesbanimide backbone formation is the incorporation of exomethylene moieties, which requires the presence of an enoyl-CoA hydratase domain, tandem acyl carrier protein domains, and a beta-branching cassette comprising genes SbnF through SbnI [6] [10]. These acyl carrier proteins possess a distinctive motif DSxxxxxW that has been identified as essential for beta-branching functionality [10]. The backbone assembly also features a split module configuration spanning genes sbnO and sbnQ, separated by sbnP encoding a flavin-binding monooxygenase responsible for ester formation through Baeyer-Villiger oxidation [6] [10].

Stereochemical Configuration

The stereochemical configuration of sesbanimide compounds exhibits remarkable complexity, with multiple stereocenters contributing to their three-dimensional architecture [7]. In sesbanimide A, stereochemical complexity manifests at positions C-2, C-3, and C-12, creating a sophisticated molecular framework . The compound features a 15-membered macrolactone ring fused to the glutarimide unit, with precise stereochemical control governing the overall conformation .

Predictive stereochemical analysis using the transATor tool suggests that the stereocenter at C-5 adopts an S-configuration based on the substrate specificity of the ketosynthase domain in module 4 [7] [10]. The stereocenter at C-8 is predicted to exhibit R-configuration, supported by the absence of a ketoreductase domain in module 4 and established principles of trans-acyltransferase polyketide synthase stereochemistry [7]. These stereochemical assignments remain speculative pending additional experimental confirmation [7].

Structural Variants and Congeners

Sesbanimide A and B

Sesbanimide A represents a principal variant characterized by its molecular formula C15H21NO7 and molecular weight of 327.33 grams per mole [2] [32]. This compound features a 15-membered macrolactone ring fused to a glutarimide unit, with notable stereochemical complexity at multiple centers including C-2, C-3, and C-12 . The structure incorporates a distinctive ring-closed hemiacetal configuration that contributes to its stability and biological activity [32].

Sesbanimide B exists as an anomeric form of sesbanimide A, sharing the identical molecular formula C15H21NO7 and molecular weight of 327.33 grams per mole [32] [34]. The relationship between sesbanimides A and B involves a mobile equilibrium between anomers, likely mediated through configurational changes at the anomeric center [34]. This equilibrium appears to be particularly pronounced in solution, where both forms can coexist in dynamic interchange [34].

The structural similarity between sesbanimides A and B extends to their nuclear magnetic resonance spectroscopic characteristics, with both compounds displaying very similar proton nuclear magnetic resonance spectra [34]. However, subtle differences emerge in the chemical shift positions of the C-15 methyl signals, with sesbanimides A and B both appearing slightly upfield compared to the parent sesbanimide compound [34]. Carbon-13 nuclear magnetic resonance spectroscopy reveals comparable spectra between the two variants, with significant shift differences observed primarily in signals assigned to C-11 and carbons alpha and beta to C-11 [34].

Sesbanimide C

Sesbanimide C presents a structurally distinct variant with the molecular formula C15H23NO6 and molecular weight of 313.35 grams per mole [8] [29]. This compound differs fundamentally from sesbanimides A and B through the presence of an open ketone form at position C10, contrasting with the hemiketal structure observed in the A and B variants [33]. The structural modification results in an acyclic keto analog that maintains the core glutarimide framework while exhibiting altered ring connectivity [33].

The International Union of Pure and Applied Chemistry name for sesbanimide C is 4-[2-hydroxy-3-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-3-methoxypropyl]piperidine-2,6-dione, reflecting its complex substitution pattern [8]. The compound exhibits a topological polar surface area of 105.00 square angstroms and an XlogP value of -0.80, indicating its physicochemical properties [8]. These characteristics suggest moderate lipophilicity with substantial polar character [8].

Nuclear magnetic resonance spectroscopic analysis of sesbanimide C reveals a ketone carbonyl at C10 instead of the hemiketal functionality present in sesbanimides A and C, while the remaining nuclear magnetic resonance data closely parallel those described for the related sesbanimides [33]. The compound maintains the furoketal ring structure characteristic of this family, with the structural modification primarily affecting the central connectivity pattern [33]. Mass spectrometric analysis provides supporting evidence with molecular ion peaks consistent with the proposed molecular formula [33].

Sesbanimide F

Sesbanimide F represents the most structurally elaborate variant within the sesbanimide family, possessing the molecular formula C26H37NO9 and molecular weight of 507.58 grams per mole [30] [33]. This compound incorporates the core sesbanimide structure linked at position C13 with a dicarboxylic unsaturated eleven-carbon chain through esterification [33]. The extended structure provides insight into the biosynthetic potential of the sesbanimide gene cluster and demonstrates the capacity for generating structurally diverse analogs [33].

The lipoid moiety of sesbanimide F corresponds well to the additional polyketide synthase modules encoded by SbnQ, providing a rationale for the presence of these biosynthetic components [28] [33]. The internal ester moiety of this congener aligns with a split module comprising the SbnOQ interface and the monooxygenase SbnP, representing a module type known to insert oxygen through Baeyer-Villiger oxidation resulting in ester formation [28] [33]. This structural feature demonstrates the sophisticated enzymatic machinery involved in sesbanimide diversification [33].

Detailed two-dimensional nuclear magnetic resonance spectroscopic analyses confirm that sesbanimide F possesses the same core structure as sesbanimide E, with the key distinction being the C13 linkage to the extended carbon chain [33]. The heteronuclear multiple bond correlation spectra demonstrate the expected key correlations supporting the proposed structure [33]. The compound represents a biosynthetic intermediate that illustrates the potential for generating sesbanimide analogs with enhanced structural complexity and potentially modified biological properties [28].

Sesbanimide R

Sesbanimide R constitutes a unique variant distinguished by the presence of an additional arginine moiety that reconciles inconsistencies observed in previously proposed sesbanimide biosynthesis pathways [5] [6]. This compound represents the first natural product isolated from magnetotactic bacteria, specifically from Magnetospirillum gryphiswaldense, and identifies this bacterial group as a previously untapped source for natural product discovery [6] [9]. The structural elucidation was accomplished through mass spectrometry and nuclear magnetic resonance spectroscopy, revealing its resemblance to other sesbanimides while maintaining distinctive features [6].

The discovery of sesbanimide R provides critical insights into the evolution of sesbanimide biosynthetic pathways across different bacterial taxa [10]. The compound appears to represent an evolutionary intermediate in a developmental line leading to sesbanimide gene clusters found in other bacterial species, or alternatively suggests that related clusters may carry nonfunctional nonribosomal peptide synthetase modules [10]. The presence of the arginine moiety correlates with the biosynthetic gene cluster organization, which contains the L-arginine-incorporating nonribosomal peptide synthetase module predicted by computational analysis [6] [10].

Physicochemical Properties

PropertySesbanimide ASesbanimide CSesbanimide FGlutarimide Moiety
Molecular FormulaC15H21NO7C15H23NO6C26H37NO9C5H7NO2
Molecular Weight (g/mol)327.33313.35507.58113.11
Melting Point (°C)Not specifiedNot specifiedNot specified155-157
Boiling Point (°C)Not specifiedNot specifiedNot specified211.82 (estimate)
Density (g/cm³)Not specifiedNot specifiedNot specified1.2416 (estimate)
Topological Polar Surface Area (Ų)Not specified105.00Not specifiedNot specified
XlogPNot specified-0.80Not specifiedNot specified
SolubilityNot specifiedNot specifiedNot specifiedWater, hot ethanol, boiling benzene

The physicochemical properties of sesbanimide variants reflect their structural complexity and diverse molecular architectures [2] [8] [30]. Sesbanimide A, with its molecular weight of 327.33 grams per mole, represents the archetypal member of this family with a moderate molecular size suitable for biological activity [2]. The compound's molecular formula C15H21NO7 indicates the presence of seven oxygen atoms, contributing to its polar character and potential for hydrogen bonding interactions [2].

Sesbanimide C exhibits slightly reduced molecular weight at 313.35 grams per mole, reflecting its modified structure with one fewer oxygen atom compared to sesbanimide A [8] [29]. The topological polar surface area of 105.00 square angstroms suggests significant polar character, while the XlogP value of -0.80 indicates hydrophilic properties that may influence membrane permeability and distribution characteristics [8]. These properties are consistent with the structural modifications that distinguish sesbanimide C from other family members [8].

The most substantial variant, sesbanimide F, demonstrates a molecular weight of 507.58 grams per mole, reflecting its extended structure with the additional eleven-carbon chain [30] [33]. This increased molecular size corresponds to enhanced structural complexity and potentially modified physicochemical behavior compared to the simpler sesbanimide variants [30]. The molecular formula C26H37NO9 indicates a significant increase in carbon content while maintaining the characteristic nitrogen and oxygen functionalities essential for biological activity [30].

Structural Tautomerism and Solvent Effects

Tautomeric AspectDescriptionDetection MethodSolvent Dependence
Tautomeric FormsRing-closed hemiacetal and ring-opened γ-hydroxyketoneHigh-field ¹H and ¹³C NMR spectroscopyChloroform vs. polar solvents
Equilibrium TypeMobile, solvent-dependent equilibriumNuclear Overhauser effects and coupling constantsMeOH, Pyridine, DMSO
Anomeric EquilibriumDynamic interchange between anomeric formsSolution NMR spectroscopyAll tested solvents
Structural TransitionInterconversion between closed and open formsChemical shift analysisSolvent polarity dependent

Sesbanimide exhibits remarkable structural tautomerism characterized by a solvent-dependent equilibrium between ring-closed hemiacetal and ring-opened γ-hydroxyketone forms [14] [20]. This tautomeric behavior was elucidated through comprehensive high-field proton and carbon-13 nuclear magnetic resonance spectroscopic studies that revealed the dynamic nature of these interconversions [14] [20]. The conformation and relative configuration of sesbanimide were deduced from observed proton-proton nuclear Overhauser effects and the magnitude of proton-proton coupling constants [14].

In chloroform solution, sesbanimide demonstrates a predominance of one tautomeric form, with steric factors favoring specific configurational arrangements [20] [34]. However, in more polar solvents including methanol, pyridine, and dimethyl sulfoxide, sesbanimide exists as an equilibrium mixture of the tautomeric ring-closed hemiacetal and ring-opened γ-hydroxyketone forms [14] [34]. This solvent-dependent behavior reflects the differential stabilization of the various tautomeric species based on their ability to participate in hydrogen bonding and dipolar interactions with the solvent environment [14].

The anomeric equilibrium observed in sesbanimide variants represents an additional layer of structural complexity [34]. Sesbanimides A and B exist in a mobile equilibrium between anomeric forms, with this interchange being particularly pronounced in solution [34]. The equilibrium appears to be mediated through rapid configurational changes that result in the interconversion between different anomeric configurations [34]. This dynamic behavior contributes to the complex solution spectra observed for these compounds and explains the consistent observation of multiple forms in nuclear magnetic resonance analyses [34].

XLogP3

-1.9

Other CAS

92282-10-5

Wikipedia

Sesbanimide A

Dates

Last modified: 04-14-2024

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